![molecular formula C12H17NO3 B1310330 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde CAS No. 55589-46-3](/img/structure/B1310330.png)

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde

Übersicht

Beschreibung

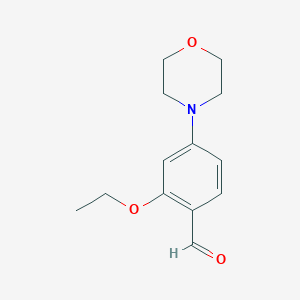

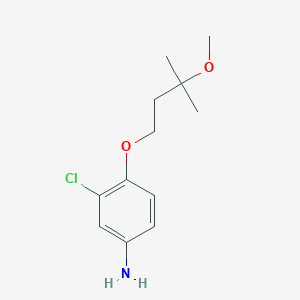

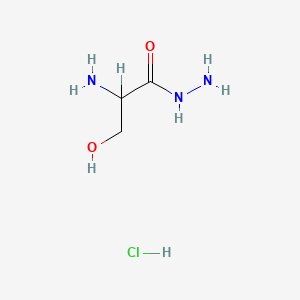

The compound 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde is a derivative of benzaldehyde with methoxy and dimethylaminoethoxy substituents. It is structurally related to vanillin, a well-known flavoring agent, and is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related methoxybenzaldehyde derivatives has been explored in several studies. For instance, a new synthesis method for 4-methoxybenzaldehyde was developed by reacting 4-hydroxybenzaldehyde with dimethyl sulfate in an anhydrous solvent, achieving a yield of over 98% under optimized conditions . Another study reported the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal as a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes . Additionally, selective monomethylation of 2,4-dihydroxybenzaldehyde has been used to synthesize 4-methoxysalicylaldehyde, a compound with industrial relevance .

Molecular Structure Analysis

Spectroscopic and quantum chemical investigations have been conducted on similar compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, using density functional theory (DFT). These studies include optimized geometry, vibrational frequencies, NMR chemical shifts, UV-vis spectra, HOMO-LUMO analysis, molecular electrostatic potential (MEP), thermodynamic parameters, and atomic charges . Crystal structures and Hirshfeld surface analyses of methoxybenzaldehyde oxime derivatives have also been reported, revealing different conformations and hydrogen-bonding patterns .

Chemical Reactions Analysis

The reactivity of methoxybenzaldehyde derivatives has been explored in various chemical reactions. For example, the synthesis of hydrazone compounds from 4-dimethylaminobenzohydrazide and different aldehydes, including 4-dimethylaminobenzaldehyde, has been described, with the resulting compounds showing potential antibacterial activities . Another study detailed the condensation of 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde to produce a monoclinic polymorph of a benzylideneamino compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehyde derivatives are influenced by their molecular structure. The spectroscopic study mentioned earlier provides insights into the physical properties such as vibrational frequencies and NMR chemical shifts, which are crucial for understanding the behavior of these compounds . The crystallographic analysis contributes to the understanding of the solid-state properties, including molecular conformations and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Thermophysical Properties

A study by Temprado, Roux, and Chickos (2008) examined the thermophysical properties of several solid aldehydes, including related compounds to 4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde. Their research utilized differential scanning calorimetry to report temperatures, enthalpies, entropies of fusion, and heat capacities as a function of temperature for these compounds (Temprado, Roux, & Chickos, 2008).

Synthesis and Reactions in Non-Aqueous Medium

Yüksek et al. (2005) described the synthesis of derivatives from reactions involving similar aldehydes, highlighting the chemical processes and spectral data characterization. This study contributes to the understanding of the synthesis and reaction behaviors of related compounds in non-aqueous media (Yüksek et al., 2005).

Antibacterial Activities

He and Xue (2021) investigated the antibacterial properties of hydrazone compounds derived from similar aldehydes. They found that these compounds showed effective antibacterial material properties, potentially contributing to the development of new antibacterial agents (He & Xue, 2021).

Crystal Structure Analysis

Research by Nie (2008) focused on the synthesis and crystal structure analysis of compounds derived from 4-dimethylaminobenzaldehyde. The study's insights into molecular structure and hydrogen bonding patterns are relevant for understanding the structural properties of related compounds (Nie, 2008).

Luminescent Properties and Biological Activities

Burlov et al. (2018) synthesized zinc complexes with Schiff-base ligands derived from similar aldehydes and examined their luminescent properties and biological activities. This research highlights potential applications in materials science and biological fields (Burlov et al., 2018).

Antifungal Agent Development

Illicachi et al. (2017) synthesized novel compounds involving 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde, assessing their antifungal activities. Their findings suggest potential applications in developing antifungal agents (Illicachi et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withMicrotubule Affinity Regulating Kinase 4 (MARK4) , a Ser/Thr kinase that plays a significant role in the development and progression of cancer, diabetes, and neurodegenerative diseases .

Mode of Action

Based on the interaction of similar compounds with mark4 , it can be hypothesized that this compound may also interact with MARK4, leading to changes in the kinase’s activity and subsequent modulation of cellular functions.

Biochemical Pathways

Mark4, a potential target of this compound, is known to regulate the dynamics of microtubules, playing a significant role in cell division, cell proliferation, and cell cycle regulation . Therefore, it is plausible that this compound may affect these pathways.

Result of Action

Based on the potential interaction with mark4, it can be hypothesized that this compound may influence cellular functions such as cell division, cell proliferation, and cell cycle regulation .

Eigenschaften

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13(2)6-7-16-11-5-4-10(9-14)8-12(11)15-3/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRBLARAKLUVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424718 | |

| Record name | 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde | |

CAS RN |

55589-46-3 | |

| Record name | 4-[2-(dimethylamino)ethoxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)